molecular formula C9H14F2O3 B2583263 Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester CAS No. 1393824-30-0

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester

Cat. No.: B2583263
CAS No.: 1393824-30-0
M. Wt: 208.205
InChI Key: FDJXQOKTHGXQFB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid ester group, two fluorine atoms, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester typically involves the esterification of 4,4-difluorocyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process . The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 4,4-difluorocyclohexanone.

    Reduction: 4,4-difluorocyclohexanol.

    Substitution: 4-iodo-4-fluorocyclohexanecarboxylic acid ethyl ester.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The hydroxyl group can form hydrogen bonds, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanecarboxylic acid: Lacks the ester group but shares similar structural features.

    Cyclohexanecarboxylic acid: Lacks the fluorine atoms and hydroxyl group.

    Ethyl cyclohexanecarboxylate: Lacks the fluorine atoms and hydroxyl group.

Uniqueness

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester is unique due to the combination of its ester group, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-2-14-7(12)8(13)3-5-9(10,11)6-4-8/h13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXQOKTHGXQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of butyllithium (1.600 mL, 4.00 mmol) was added to cold (−78° C.) solution of diisopropylamine (0.565 mL, 4.00 mmol) in THF (5 mL) under nitrogen and the mixture was stirred at −78° C. 1 h. A solution of ethyl 4,4-difluorocyclohexanecarboxylate (384 mg, 2 mmol) in THF (2 mL) was added at −78° C. and the mixture was stirred for 1 h. The mixture was gradually warmed to −20° C. over 2 h and then recooled to −78° C. and connected to a balloon of oxygen and stirred at −78° C. for 1 h. The reaction mixture was added satd. NaHSO3 solution (5 mL) and allowed to warm to rt and stirred at rt overnight. The reaction mixture was diluted with ether and organic layer separated, washed with water, brine, dried (Na2SO4). Evaporation of the solvent afforded a light yellow oil which was purified by silica gel FCC (DCM) to afford ethyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate as a colorless oil (143 mg). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.28 (q, J=7.3 Hz, 2H), 2.23 (br. s, 1H), 2.19-1.99 (m, 6H), 1.83-1.73 (m, 2H), 1.33 (t, J=1.0 Hz, 3H).
Quantity
1.6 mL
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reactant
Reaction Step One
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0.565 mL
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reactant
Reaction Step One
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5 mL
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Reaction Step One
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384 mg
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reactant
Reaction Step Two
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2 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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5 mL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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Reaction Step Five

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